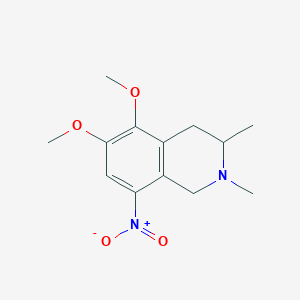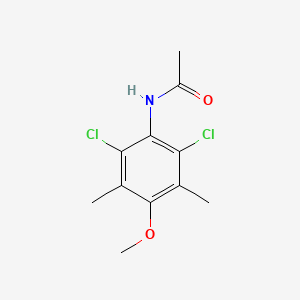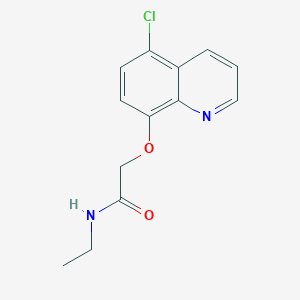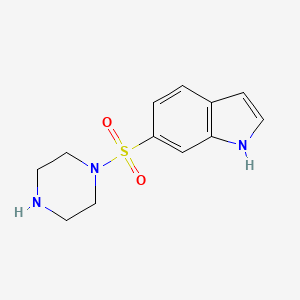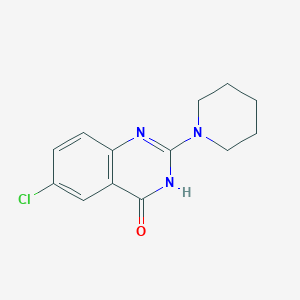
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure substituted with a chlorine atom at the 6th position and a piperidinyl group at the 2nd position. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloroquinazolin-4(1H)-one.
Nucleophilic Substitution: The 6-chloroquinazolin-4(1H)-one undergoes nucleophilic substitution with piperidine to form the desired product.
Reaction Conditions
Solvent: Common solvents used include ethanol or dimethylformamide (DMF).
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.
Catalysts: Catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH) may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, leading to a variety of substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazolinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Research has focused on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinazolin-4(1H)-one: Lacks the piperidinyl group but shares the quinazolinone core structure.
2-(Piperidin-1-yl)quinazolin-4(1H)-one: Lacks the chlorine atom at the 6th position.
6-Bromo-2-(piperidin-1-yl)quinazolin-4(1H)-one: Similar structure with a bromine atom instead of chlorine.
Uniqueness
6-Chloro-2-(piperidin-1-yl)quinazolin-4(1H)-one is unique due to the presence of both the chlorine atom and the piperidinyl group, which contribute to its distinct chemical and biological properties. The combination of these substituents can enhance its reactivity and potential therapeutic applications compared to similar compounds.
Properties
CAS No. |
61741-51-3 |
|---|---|
Molecular Formula |
C13H14ClN3O |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-chloro-2-piperidin-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H14ClN3O/c14-9-4-5-11-10(8-9)12(18)16-13(15-11)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2,(H,15,16,18) |
InChI Key |
UFKJKJWEQJLZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



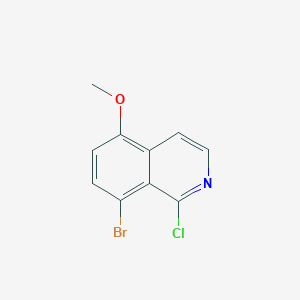
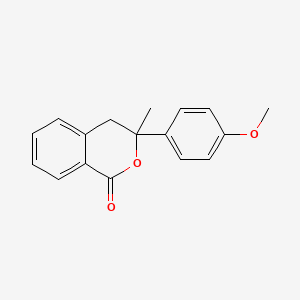
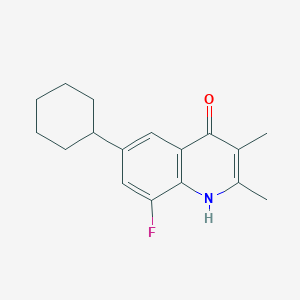
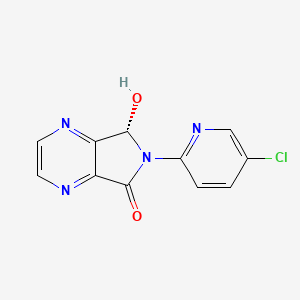

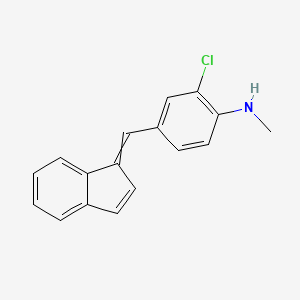

![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)
